molecular formula C19H22FN3O B5380293 N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B5380293
M. Wt: 327.4 g/mol
InChI Key: KJFGLIYUWLGIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DF-MPJC belongs to the class of piperazinecarboxamide compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential benefits in laboratory experiments.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide acts as a selective dopamine D2 receptor antagonist, which inhibits the binding of dopamine to its receptors in the brain. This leads to a decrease in dopamine transmission, which is associated with the therapeutic effects of N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal firing, and the reduction of oxidative stress and inflammation in the brain. It has also been shown to have anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in laboratory experiments is its selectivity for dopamine D2 receptors, which allows for the specific targeting of this receptor subtype. However, one limitation of using N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

Future research on N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide could focus on its potential for the treatment of specific neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the potential for N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide to modulate other neurotransmitter systems, such as the serotonin and noradrenaline systems. Finally, future research could focus on the development of novel N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction between 3,4-dimethylbenzoyl chloride and 1-(2-fluorophenyl)piperazine in the presence of a base. Other methods include the reaction between 3,4-dimethylbenzamide and 1-(2-fluorophenyl)piperazine in the presence of a coupling agent, or the reaction between 3,4-dimethylbenzoyl isocyanate and 1-(2-fluorophenyl)piperazine.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-7-8-16(13-15(14)2)21-19(24)23-11-9-22(10-12-23)18-6-4-3-5-17(18)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFGLIYUWLGIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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